molecular formula C19H23N3OS B1675700 2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol

2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol

Cat. No.: B1675700
M. Wt: 341.5 g/mol
InChI Key: VZJHTQZXSTXJNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY456066 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Indanyl Group: The indanyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of LY456066 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

LY456066 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

LY456066 exerts its effects by binding to a conserved negative allosteric regulatory domain on the mGluR1 receptor. This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium mobilization. The compound demonstrates high potency with an IC50 value of 28 nM for human mGluR1 receptors expressed in Chinese hamster ovary cells . The inhibition of mGluR1 activity affects various downstream signaling pathways involved in synaptic plasticity and neurophysiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY456066 is unique due to its high potency and selectivity for mGluR1. Its negative allosteric modulation mechanism distinguishes it from other mGluR1 antagonists that may act through competitive inhibition. Additionally, LY456066’s ability to inhibit mGluR1-mediated calcium mobilization makes it a valuable tool in neuroscience research .

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

2-[[4-(2,3-dihydro-1H-inden-2-ylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanol

InChI

InChI=1S/C19H23N3OS/c23-9-10-24-19-21-17-8-4-3-7-16(17)18(22-19)20-15-11-13-5-1-2-6-14(13)12-15/h1-2,5-6,15,23H,3-4,7-12H2,(H,20,21,22)

InChI Key

VZJHTQZXSTXJNO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC(=N2)SCCO)NC3CC4=CC=CC=C4C3

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCCO)NC3CC4=CC=CC=C4C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY456066;  LY 456066;  LY-456066.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol

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